Chitinase-IN-2 - 1579991-63-1

Chitinase-IN-2

Catalog Number: EVT-253446
CAS Number: 1579991-63-1
Molecular Formula: C20H21N5O2S
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chitinase-IN-2 is a insect chitinase and N- acetyl hexosaminidase inhibitor and pesticide; 50 uM/20uM compound concentration/'s inhibitory percentage are 98%/92% for chitinase/N- acetyl-hexosaminidase respectively.
Overview

Chitinase-IN-2 is a compound that functions as an inhibitor of chitinases, enzymes responsible for the hydrolysis of chitin, a biopolymer found in the exoskeletons of arthropods and the cell walls of fungi. The significance of chitinase inhibitors like Chitinase-IN-2 lies in their potential applications in agriculture and medicine, particularly for pest control and antifungal treatments. This compound has been studied for its ability to interfere with chitinase activity, thereby affecting the growth and development of organisms that rely on chitin.

Source

Chitinase-IN-2 is derived from various natural sources, including microorganisms such as Streptomyces species, which are known to produce chitinase inhibitors. The isolation and characterization of Chitinase-IN-2 typically involve fermentation processes where specific strains are cultured to produce the compound. For instance, research indicates that certain Streptomyces strains can yield potent inhibitors through optimized culture conditions and extraction methods .

Classification

Chitinase-IN-2 is classified within the broader category of glycosyl hydrolase inhibitors. It specifically targets enzymes categorized under glycosyl hydrolase family 18, which includes various chitinases. The classification is crucial for understanding its mechanism of action and potential applications in inhibiting chitin-degrading processes in pests and pathogens.

Synthesis Analysis

Methods

The synthesis of Chitinase-IN-2 can be achieved through several methods, including:

  1. Fermentation: This is the primary method where specific bacterial strains are cultured under controlled conditions to produce the compound.
  2. Chemical Synthesis: Utilizing organic chemistry techniques to construct the molecule from simpler precursors. This may involve multi-step reactions including coupling reactions and modifications to achieve the desired structure.

Technical Details

For fermentation, optimal growth conditions such as temperature, pH, and nutrient availability are critical. For example, Streptomyces cultures may require specific media formulations enriched with carbon sources like glucose or peptone to maximize yield . In chemical synthesis, techniques like high-performance liquid chromatography (HPLC) are often employed for purification and characterization of the synthesized compound.

Molecular Structure Analysis

Structure

Chitinase-IN-2 exhibits a complex molecular structure characterized by specific functional groups that enable its inhibitory activity against chitinases. Detailed structural analysis often involves techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its three-dimensional conformation.

Data

The molecular formula and weight of Chitinase-IN-2 provide insight into its chemical properties. For instance, studies have documented various structural features such as hydrogen bonding sites and hydrophobic regions that contribute to its binding affinity to chitinases .

Chemical Reactions Analysis

Reactions

Chitinase-IN-2 interacts with chitinases through competitive inhibition mechanisms, where it binds to the active site of the enzyme, preventing substrate access. This interaction can be quantitatively assessed through enzyme kinetics studies.

Technical Details

Kinetic parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity) can be determined using Lineweaver-Burk plots, allowing researchers to characterize the potency of Chitinase-IN-2 as an inhibitor . The reaction conditions typically include varying substrate concentrations while maintaining a constant enzyme concentration to observe changes in reaction rates.

Mechanism of Action

Process

The mechanism by which Chitinase-IN-2 inhibits chitinases involves direct binding to the enzyme's active site. This binding alters the enzyme's conformation, reducing its catalytic efficiency in hydrolyzing chitin substrates.

Data

Studies have shown that the presence of Chitinase-IN-2 significantly decreases the rate of hydrolysis of chitin substrates in vitro, indicating its effectiveness as a competitive inhibitor . The precise interactions at the molecular level often involve hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex.

Physical and Chemical Properties Analysis

Physical Properties

Chitinase-IN-2 typically appears as a crystalline solid or powder with specific melting points depending on its purity. Its solubility in various solvents is also an important characteristic that affects its application in formulations.

Chemical Properties

The chemical stability of Chitinase-IN-2 under different pH levels and temperatures is crucial for its practical use. Stability studies often reveal that it maintains activity over a range of conditions but may degrade under extreme environments .

Applications

Chitinase-IN-2 has several scientific applications:

  1. Agricultural Pest Control: By inhibiting chitinases in insect pests, it can disrupt their growth and development.
  2. Antifungal Treatments: It may be used to combat fungal pathogens by targeting their cell wall integrity.
  3. Biotechnological Research: As a tool for studying chitin metabolism and enzyme inhibition mechanisms in various organisms.
Introduction to Chitinase Enzymes and Their Biological Significance

Chitinases (EC 3.2.1.14) are hydrolytic enzymes that cleave the β-1,4-glycosidic bonds in chitin, a crystalline polymer of N-acetylglucosamine (GlcNAc) and the second most abundant natural polysaccharide after cellulose. These enzymes are universally distributed across life forms—from viruses to mammals—and serve critical biological roles in pathogen defense, nutrient cycling, and developmental processes [1] [9]. Their ability to degrade chitin, a key structural component of fungal cell walls, insect exoskeletons, and crustacean shells, positions them as essential ecological catalysts and therapeutic targets [3] [10]. The recent identification of synthetic modulators like Chitinase-IN-2 underscores the biomedical relevance of targeting chitinase activity for applications in antifungal therapy, agriculture, and immunomodulation.

Overview of Chitinase Enzyme Families (GH18, GH19, GH20)

Chitinases are classified into glycoside hydrolase (GH) families based on amino acid sequence similarity, catalytic mechanisms, and structural folds. The CAZy database (www.cazy.org) categorizes them primarily into GH18, GH19, and GH20, each with distinct properties [1] [3] [8]:

  • GH18 Family: The largest and most evolutionarily ancient family, found in bacteria, fungi, insects, mammals, and viruses. These enzymes adopt a (β/α)₈ TIM-barrel fold and utilize a substrate-assisted catalytic mechanism where the acetamido group of chitin acts as a nucleophile. A conserved "DxxDxDxE" motif enables proton donation via a glutamate residue, retaining the anomeric configuration of the product. GH18 includes endochitinases (e.g., Serratia marcescens ChiA) and exochitinases (e.g., human chitotriosidase) [1] [3].
  • GH19 Family: Primarily identified in plants (e.g., rice and maize endochitinases) and some bacteria (e.g., Streptomyces griseus chitinase C). They feature a deep substrate-binding cleft and an α-helix-rich fold distinct from GH18. Catalysis proceeds via an inverting mechanism with glutamic acid as the proton donor. These chitinases often include a chitin-binding domain (CBD) for substrate targeting [8] [3].
  • GH20 Family: Comprises β-N-acetylglucosaminidases (e.g., human di-N-acetylchitobiase) that hydrolyze chitobiose into GlcNAc monomers. They lack endochitinase activity and function synergistically with GH18/GH19 enzymes to complete chitin degradation [1] [9].

Table 1: Comparative Features of Major Chitinase Families

FamilyCatalytic MechanismStructural FoldKey OrganismsRepresentative Enzymes
GH18Retaining(β/α)₈ TIM-barrelBacteria, fungi, mammals, virusesSmChiA (bacterial), AMCase (mammalian)
GH19Invertingα-Helix-rich cleftPlants, actinobacteriaOsChi19A (rice), ZmChi19A (maize)
GH20Retaining(β/α)₈ TIM-barrelMammals, bacteriaHuman chitobiase (CTBS)

Structural and Functional Diversity of Chitinases Across Organisms

Chitinases exhibit remarkable structural plasticity, enabling adaptation to diverse ecological niches and substrates. Modular domain architectures and catalytic efficiencies vary significantly:

  • Bacterial Chitinases (e.g., Serratia, Vibrio): Often multi-domain systems. Vibrio harveyi chitinase A (VhChiA) includes a catalytic TIM barrel, chitin-binding domains (CBM5), and a polycystic kidney disease (PKD) domain for crystalline chitin processing. This facilitates efficient nutrient acquisition in marine environments [1] [3].
  • Fungal Chitinases: Historically divided into clades A, B, and C based on phylogeny, but recent genomic analyses of 373 fungi reveal greater complexity. Histoplasma capsulatum expresses eight chitinases (e.g., Cts1–Cts8), with Cts3 (clade A-V) showing endochitinase activity and stage-specific expression during mycelial growth [5]. Clade C enzymes (e.g., Trichoderma atroviride CHIT42) feature multiple LysM domains for chitin binding but are phylogenetically nested within clade A [5].
  • Plant Chitinases: GH19 enzymes dominate (e.g., maize ZmChi19A and rice OsChi19A). ZmChi19A includes a CBD and a flexible C-terminal domain critical for antifungal activity. Deletion mutants lose the ability to degrade Aspergillus niger cell walls despite retaining activity on oligosaccharides [8].
  • Mammalian Chitinases: Include active enzymes (e.g., chitotriosidase, AMCase) and catalytically inactive chitinase-like proteins (CLPs; e.g., YKL-40). Human chitinases localize to chromosome 1 and evolved via gene duplication from an ancestral GH18 gene present during the bilaterian expansion (~550 mya) [2] [9]. CLPs retain substrate binding but lack the catalytic glutamate, enabling roles in tissue remodeling and inflammation [2].

Table 2: Domain Architectures and Catalytic Features Across Organisms

OrganismChitinaseCatalytic DomainsAuxiliary DomainsKey Functions
Serratia marcescensChiAGH18 TIM-barrelCBM5, PKDChitin degradation
Zea maysZmChi19AGH19 cleftCBD, flexible C-terminalAntifungal defense
Homo sapiensCHIT1 (chitotriosidase)GH18 TIM-barrelNoneMacrophage-mediated immunity
Histoplasma capsulatumCts6GH18 TIM-barrelLysM repeatsExochitinase activity
Oryza sativaOsChi19AGH19 cleftCBDRoot pathogen defense

Role of Chitinases in Pathogen Defense, Nutrient Cycling, and Developmental Processes

Chitinases underpin essential biological functions through targeted chitin hydrolysis:

  • Pathogen Defense: Plants secrete GH19 chitinases (e.g., OsChi19A) into the rhizosphere to degrade fungal cell walls. This defense is activated via salicylic acid signaling and systemic acquired resistance (SAR) [8] [9]. In mammals, acidic mammalian chitinase (AMCase) is induced by Th2 cytokines during asthma, targeting inhaled chitinous allergens (e.g., dust mites) [9] [2].
  • Nutrient Cycling: Marine bacteria (e.g., Vibrio spp.) express chitinases to hydrolyze arthropod exoskeletons, releasing carbon and nitrogen. In soil, chitinolytic bacteria like Chitinophaga oryzae (CspCh18A) and rhizospheric microbes convert chitin waste into bioavailable oligomers, mitigating environmental pollution from crustacean shells [1] [10].
  • Developmental Processes: Insect chitinases (GH18) enable molting by digesting old cuticles (e.g., Drosophila IDGF4). Fungal chitinases like Saccharomyces cerevisiae Cts1p hydrolyze the primary septum during cell separation [5] [9].
  • Biotechnological Applications: Engineered chitinases are used in:
  • Biopesticides: Recombinant Trichoderma chitinases disrupt insect gut linings [3].
  • Waste Management: Chitinase cocktails degrade seafood waste into chitooligosaccharides for fertilizers [10].
  • Biomedical Research: Inhibitors like Chitinase-IN-2 modulate AMCase activity to study allergic inflammation [3] [9].

Table 3: Biological Roles of Chitinases in Select Organisms

Biological RoleOrganismChitinaseMechanism
Antifungal DefenseOryza sativaOsChi19AHydrolyzes β-1,4 linkages in fungal cell walls
Nutrient RecyclingVibrio harveyiVhChiA + VhChiPSynergistic degradation of marine chitin
MoltingDrosophila melanogasterIDGF4Endohydrolysis of larval cuticle
Immune ResponseHomo sapiensAMCaseDegrades chitin in inhaled pathogens
Cell SeparationSaccharomyces cerevisiaeCts1pCleaves chitin in the primary septum

Concluding Perspectives

Chitinases exemplify functional diversification driven by evolutionary pressures across taxa. Their structural adaptability—from the TIM barrel of GH18 enzymes to the deep substrate cleft of GH19 plant chitinases—enables roles in defense, development, and ecology. Synthetic modulators like Chitinase-IN-2 represent tools to dissect these roles, particularly in manipulating chitinase-mediated immune responses or antifungal activity. Future research should leverage protein engineering (e.g., domain swapping or directed evolution) to enhance catalytic efficiency for industrial applications, such as converting chitin waste into value-added biomaterials [3] [10]. The integration of genomic, structural, and functional data will continue to illuminate chitinases as versatile biocatalysts and therapeutic targets.

Properties

CAS Number

1579991-63-1

Product Name

Chitinase-IN-2

IUPAC Name

6-(dimethylamino)-2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]benzo[de]isoquinoline-1,3-dione

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C20H21N5O2S/c1-12-22-23-17(28-12)11-21-9-10-25-19(26)14-6-4-5-13-16(24(2)3)8-7-15(18(13)14)20(25)27/h4-8,21H,9-11H2,1-3H3

InChI Key

MZVBLDCRQKXSHR-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)CNCCN2C(=O)C3=C4C(=C(C=C3)N(C)C)C=CC=C4C2=O

Canonical SMILES

CC1=NN=C(S1)CNCCN2C(=O)C3=C4C(=C(C=C3)N(C)C)C=CC=C4C2=O

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